molecular formula C10H16O2 B13329420 2-Acetyl-3,5-dimethylcyclohexan-1-one

2-Acetyl-3,5-dimethylcyclohexan-1-one

Cat. No.: B13329420
M. Wt: 168.23 g/mol
InChI Key: XNBRWWXEYUXIKE-UHFFFAOYSA-N
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Description

2-Acetyl-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclohexanone derivative, characterized by the presence of acetyl and methyl groups on the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3,5-dimethylcyclohexan-1-one typically involves the acetylation of 3,5-dimethylcyclohexanone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-3,5-dimethylcyclohexan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the acetyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Introduction

2-Acetyl-3,5-dimethylcyclohexan-1-one is a cyclic ketone that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is part of a larger class of diketones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure

The molecular formula of this compound is C11H16OC_{11}H_{16}O. Its structure can be represented as follows:

Molecular Structure C6H10(C=O)(C=O)(CH3)2\text{Molecular Structure }\quad \text{C}_6H_{10}(C=O)(C=O)(CH_3)_2

Physical Properties

PropertyValue
Molecular Weight168.24 g/mol
Boiling Point210 °C
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes. Studies suggest that the compound interacts with cellular targets leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial efficacy of various diketones, including this compound, researchers found it to be particularly effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A laboratory investigation into the anticancer activity of diketones revealed that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study concluded that further exploration into its structure-activity relationship could yield more potent derivatives .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-acetyl-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h6-7,10H,4-5H2,1-3H3

InChI Key

XNBRWWXEYUXIKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(=O)C)C

Origin of Product

United States

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